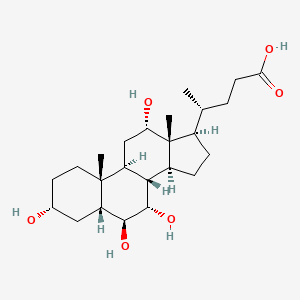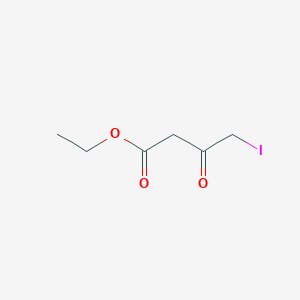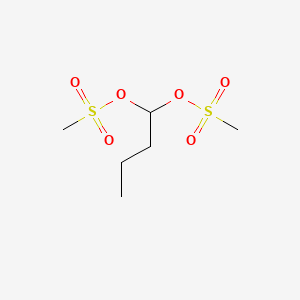
2,6-Dichloro-4-nitrobenzaldehyde
概要
説明
2,6-Dichloro-4-nitrobenzaldehyde is a chemical compound with the molecular formula C7H4Cl2NO3. It appears as white to yellow needle-like crystals and emits a strong odor. This compound is commonly used as an intermediate in the synthesis of various organic compounds, including dyes, agricultural chemicals, and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
2,6-Dichloro-4-nitrobenzaldehyde can be synthesized through the hydrolysis of 2,6-dichlorobenzyl in the presence of an acidic solvent and zinc chloride under heating reflux conditions. Another method involves the nitration of benzaldehyde using nitric acid and sulfuric acid as nitrating agents .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow microreactors, which improve reaction efficiency and yield compared to traditional batch reactors. This method allows for better control of reaction temperature and residence time, leading to higher yields and reduced waste .
化学反応の分析
Types of Reactions
2,6-Dichloro-4-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are commonly used as nitrating agents.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Major Products Formed
Nitration: this compound itself is a product of nitration.
Reduction: The reduction of the nitro group forms 2,6-dichloro-4-aminobenzaldehyde.
Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.
科学的研究の応用
2,6-Dichloro-4-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: It is involved in the synthesis of compounds with antibacterial properties.
Medicine: It is used in the synthesis of drugs, including those targeting dormant Mycobacterium tuberculosis.
Industry: It is used in the production of agricultural chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2,6-Dichloro-4-nitrobenzaldehyde involves its ability to undergo various chemical reactions, such as nitration, reduction, and substitution. These reactions allow it to form different derivatives that can interact with molecular targets and pathways in biological systems. For example, its derivatives can inhibit bacterial growth by targeting specific enzymes or pathways involved in bacterial metabolism.
類似化合物との比較
Similar Compounds
2,4-Dichlorobenzaldehyde: Similar in structure but lacks the nitro group.
4-Nitrobenzaldehyde: Similar in structure but lacks the chlorine atoms.
2,6-Dichloro-4-iodobenzaldehyde: Similar in structure but has an iodine atom instead of a nitro group.
Uniqueness
2,6-Dichloro-4-nitrobenzaldehyde is unique due to the presence of both chlorine and nitro groups on the benzaldehyde ring. This combination of functional groups allows it to undergo a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
2,6-dichloro-4-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3/c8-6-1-4(10(12)13)2-7(9)5(6)3-11/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSIAOWNUAVTHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C=O)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618686 | |
| Record name | 2,6-Dichloro-4-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88159-67-5 | |
| Record name | 2,6-Dichloro-4-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

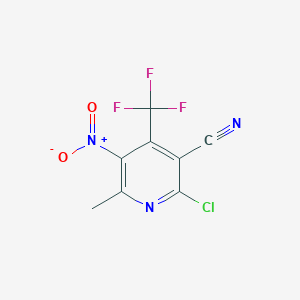

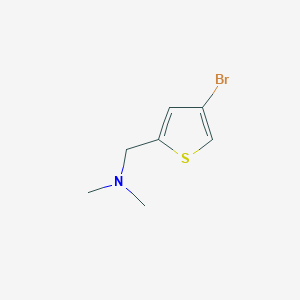




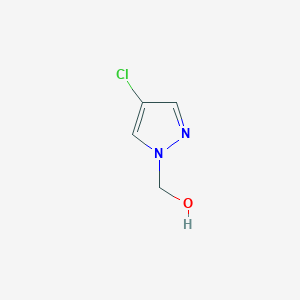
![Pyridine, 2-[(4-methylphenyl)ethynyl]-](/img/structure/B3031870.png)

